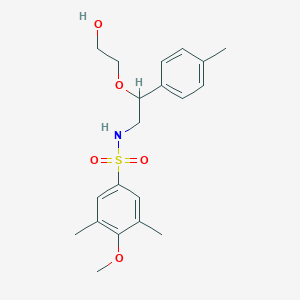![molecular formula C27H31N5 B2365874 7-(4-ベンジルピペラジン-1-イル)-2-メチル-3-フェニル-5-プロピルピラゾロ[1,5-a]ピリミジン CAS No. 896071-60-6](/img/structure/B2365874.png)
7-(4-ベンジルピペラジン-1-イル)-2-メチル-3-フェニル-5-プロピルピラゾロ[1,5-a]ピリミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with various substituents, including a benzylpiperazine moiety, which contributes to its unique chemical and biological properties.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules and can be used in structure-activity relationship (SAR) studies to develop new chemical entities.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals, leveraging its unique chemical properties to create more effective and targeted products.
作用機序
Target of Action
Similar compounds have been found to interact with oxidoreductase proteins .
Mode of Action
It’s worth noting that similar compounds have shown significant antibacterial and antifungal activity . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth or function of certain bacteria and fungi.
Biochemical Pathways
Based on the antimicrobial activity of similar compounds, it can be inferred that the compound may interfere with essential biochemical pathways in bacteria and fungi, leading to their inhibition .
Result of Action
Similar compounds have shown significant antibacterial and antifungal activity , suggesting that the compound may lead to the death or growth inhibition of certain bacteria and fungi.
生化学分析
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been reported that this compound exhibits significant inhibitory activity against certain cancer cell lines . It is thought to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrimidine ring system. This can be achieved through the reaction of hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions.
Introduction of the Benzylpiperazine Moiety: The benzylpiperazine group can be introduced through nucleophilic substitution reactions. For example, the pyrazolo[1,5-a]pyrimidine intermediate can be reacted with benzylpiperazine in the presence of a suitable base such as sodium hydride or potassium carbonate.
Functional Group Modifications: Additional functional groups, such as the methyl, phenyl, and propyl groups, can be introduced through various organic reactions, including alkylation, acylation, and cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and reduce production costs.
化学反応の分析
Types of Reactions
7-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzylpiperazine in the presence of sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
類似化合物との比較
Similar Compounds
7-(4-Methylpiperazin-1-yl)-5-(4-trifluoromethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile: This compound shares a similar pyrazolo[1,5-a]pyrimidine core but has different substituents, leading to variations in biological activity.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another related compound with a pyrimidine core and piperazine substituent, studied for its acetylcholinesterase inhibitory activity.
Uniqueness
7-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its benzylpiperazine moiety, in particular, contributes to its enhanced bioactivity and potential therapeutic applications.
特性
IUPAC Name |
7-(4-benzylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5/c1-3-10-24-19-25(31-17-15-30(16-18-31)20-22-11-6-4-7-12-22)32-27(28-24)26(21(2)29-32)23-13-8-5-9-14-23/h4-9,11-14,19H,3,10,15-18,20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTXKZDEAWDEOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate](/img/structure/B2365792.png)
![N'-[(E)-furan-2-ylmethylidene]-3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B2365793.png)
![(Z)-methyl 3-allyl-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2365795.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide](/img/structure/B2365797.png)
![1-benzyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2365798.png)
![5-(3-chlorophenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2365799.png)


![3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2365806.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2365808.png)


![[1-(tert-butyl)-1H-pyrazol-4-yl][1-(3-fluoropropoxy)-2-naphthyl]methanone](/img/structure/B2365812.png)

